

An In-depth Technical Guide to the Physical and Chemical Properties of TSQ

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Compound of Interest

N-(6-Methoxy-8-quinolinyl)-4methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ), a widely used fluorescent probe for the detection of zinc ions (Zn²⁺) in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent imaging and zinc biology in their work.

Core Chemical and Physical Properties

TSQ is a quinoline derivative that functions as a highly sensitive and specific fluorescent sensor for zinc.[1] Its utility in biological research stems from its membrane permeability and its distinct fluorescence response upon binding to zinc ions.

Identifiers and Molecular Characteristics



Property	Value	Reference	
IUPAC Name	N-(6-Methoxyquinolin-8-yl)-4- methylbenzene-1-sulfonamide	[1]	
Synonyms	6-Methoxy-8-p- toluenesulfonamido-quinoline		
CAS Number	109628-27-5	[1]	
Chemical Formula	C17H16N2O3S	[1]	
Molar Mass	328.39 g⋅mol ⁻¹	[1]	
Appearance	Off-white solid	[2]	

Solubility and Stability

Property	Value	Reference
Solubility	Soluble in Dimethyl sulfoxide [2]	
Storage Conditions	Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.	

Note: While a specific melting point for TSQ is not readily available in the cited literature, a key precursor, 6-methoxy-8-nitroquinoline, has a melting point of 158-160°C.

Spectroscopic Properties

TSQ exhibits a significant change in its fluorescence properties upon binding to zinc ions, forming a 2:1 ligand-to-metal complex.[1] This interaction leads to a strong blue fluorescence emission.



Property	Condition	Wavelength (nm)	Reference
Excitation Maximum (Ex)	Zinc-bound	334 - 365	[1]
Emission Maximum (Em)	Zinc-bound	495	
Emission Maximum (Em)	Ternary complex with zinc-proteins	~470	

Experimental Protocols Synthesis of a Key Precursor: 6-Methoxy-8 Nitroquinoline

While a detailed, step-by-step protocol for the final synthesis of TSQ is not readily available in the searched literature, the synthesis of its key precursor, 6-methoxy-8-nitroquinoline, is well-documented. This reaction is a modified Skraup synthesis.

Materials:

- 3-nitro-4-aminoanisole
- Glycerol
- Arsenic oxide
- Concentrated sulfuric acid
- Chloroform
- Methanol
- Ammonium hydroxide

Procedure:

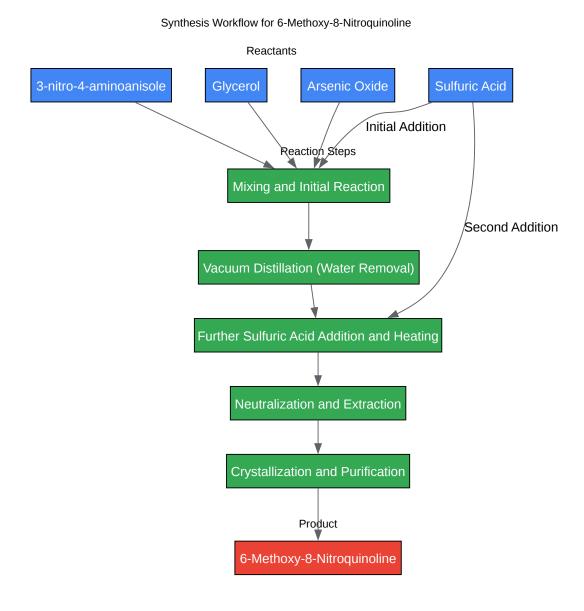






- A slurry is created by mixing powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in a three-necked round-bottomed flask.
- Concentrated sulfuric acid is added dropwise to the stirred mixture. The temperature will spontaneously rise.
- The flask is then fitted for vacuum distillation and heated in an oil bath to remove water.
- After water removal, more sulfuric acid is added dropwise while maintaining a specific temperature range.
- The reaction mixture is heated for several hours and then cooled.
- The mixture is diluted with water and then neutralized with concentrated ammonium hydroxide.
- The crude product is extracted with chloroform.
- The chloroform extract is concentrated, and the resulting crystals of 6-methoxy-8-nitroquinoline are collected by filtration.
- The crystals are washed with methanol and dried.





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A simplified workflow for the synthesis of the TSQ precursor.



Protocol for Intracellular Zinc Staining and Fluorescence Microscopy

This protocol outlines the general steps for using TSQ to visualize intracellular zinc in cultured cells.

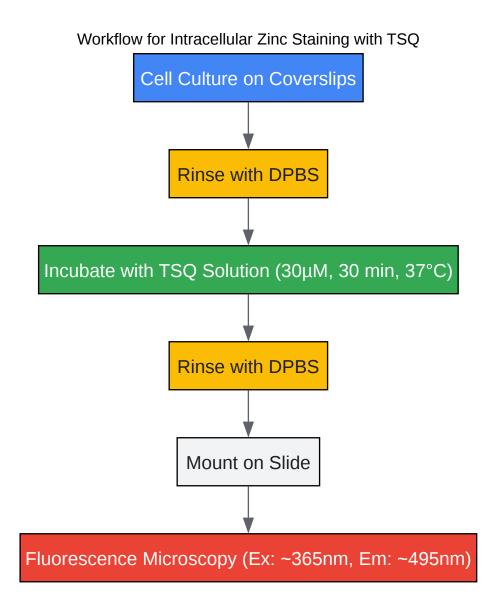
Materials:

- · Cultured cells on coverslips
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- TSQ stock solution (in DMSO)
- Fluorescence microscope with appropriate filters

Procedure:

- Grow cells on glass coverslips to the desired confluency.
- Rinse the cells three times with DPBS to remove extracellular zinc.
- Prepare a working solution of TSQ in DPBS (e.g., 30 μM).
- Incubate the cells with the TSQ working solution at 37°C for 30 minutes in the dark.
- After incubation, rinse the cells three times with DPBS to remove excess TSQ.
- Mount the coverslips on a microscope slide.
- Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 334-365 nm and an emission filter centered around 495 nm.[1]





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A general workflow for staining intracellular zinc using TSQ.

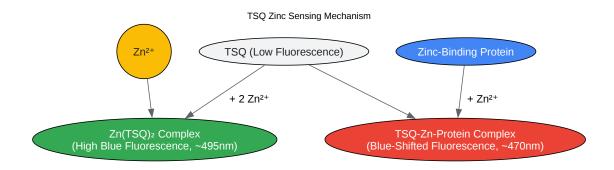
Mechanism of Action and Biological Interactions

The primary chemical property of TSQ exploited in biological research is its ability to act as a fluorescent chelator for zinc ions.

Zinc Binding and Fluorescence



TSQ forms a stable 2:1 complex with Zn²⁺.[1] This binding event rigidifies the molecular structure and leads to a significant increase in fluorescence quantum yield, resulting in a bright blue emission upon excitation. In the cellular environment, TSQ can also form ternary complexes with zinc that is already bound to proteins (TSQ-Zn-Protein). These ternary complexes exhibit a blue-shifted emission maximum (around 470 nm) compared to the binary Zn(TSQ)₂ complex. This property allows for the imaging of both labile and protein-bound zinc pools.



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The interaction of TSQ with free zinc and zinc-bound proteins.

Role in Signaling Pathways

It is important to note that TSQ is primarily a tool for the detection and visualization of intracellular zinc. Zinc itself is a crucial second messenger in numerous signaling pathways, regulating processes such as cell proliferation and mitochondrial activity. While TSQ allows for the study of the role of zinc in these pathways by reporting its presence and concentration, there is no evidence in the searched literature to suggest that TSQ itself directly modulates or participates in these signaling cascades. Its function is that of a passive reporter.



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